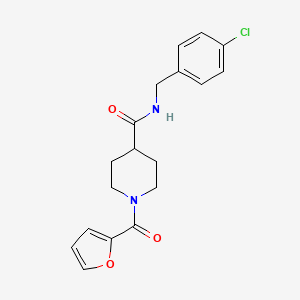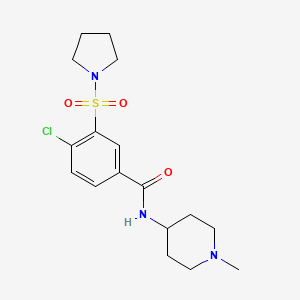![molecular formula C16H24ClN3O4S B5355288 N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5355288.png)
N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as DMP 323, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide involves the inhibition of the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in pain signaling, mood regulation, and anxiety regulation. This compound acts by binding to the serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of these neurotransmitters, this compound increases their levels in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Some of these effects include:
1. Analgesic effects: this compound has been found to exhibit analgesic effects in animal models of neuropathic pain. This compound acts by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in pain signaling.
2. Antidepressant effects: this compound has been investigated for its potential antidepressant effects. This compound acts by increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation.
3. Anxiolytic effects: this compound has been found to exhibit anxiolytic effects in animal models of anxiety. This compound acts by modulating the activity of gamma-aminobutyric acid (GABA), which is a neurotransmitter involved in anxiety regulation.
Advantages and Limitations for Lab Experiments
N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: this compound exhibits high potency, which makes it suitable for use in low concentrations.
2. Wide range of effects: this compound exhibits a wide range of biochemical and physiological effects, making it suitable for use in various research applications.
Some of the limitations of this compound include:
1. Limited stability: this compound has limited stability, which makes it difficult to store for long periods.
2. Limited solubility: this compound has limited solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the research on N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide. Some of these directions include:
1. Investigation of its potential as a treatment for other neurological disorders: this compound has been investigated for its potential as a treatment for neuropathic pain, depression, and anxiety. Further research is needed to investigate its potential as a treatment for other neurological disorders.
2. Investigation of its potential as a tool for studying neurotransmitter function: this compound can be used as a tool for studying the function of neurotransmitters such as serotonin, norepinephrine, and GABA.
3. Investigation of its potential as a lead compound for drug development: this compound can be used as a lead compound for the development of new drugs with similar structures and biological activities.
Conclusion:
This compound is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound exhibits a wide range of biochemical and physiological effects and has been investigated for its potential as a treatment for neuropathic pain, depression, and anxiety. Further research is needed to investigate its potential as a treatment for other neurological disorders, as a tool for studying neurotransmitter function, and as a lead compound for drug development.
Synthesis Methods
The synthesis of N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide involves the reaction of 2-chlorophenyl ethanol with N,N-dimethylformamide dimethyl acetal in the presence of a base. This reaction produces the intermediate compound, which is further reacted with piperidine-4-carboxylic acid to obtain the final product.
Scientific Research Applications
N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been extensively researched for its potential therapeutic applications. Some of the scientific research applications of this compound include:
1. Treatment of neuropathic pain: this compound has been found to exhibit analgesic effects in animal models of neuropathic pain. This compound acts by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in pain signaling.
2. Treatment of depression: this compound has also been investigated for its potential antidepressant effects. This compound acts by increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation.
3. Treatment of anxiety: this compound has been found to exhibit anxiolytic effects in animal models of anxiety. This compound acts by modulating the activity of gamma-aminobutyric acid (GABA), which is a neurotransmitter involved in anxiety regulation.
Properties
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O4S/c1-19(2)25(22,23)20-10-7-13(8-11-20)16(21)18-9-12-24-15-6-4-3-5-14(15)17/h3-6,13H,7-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCNHEOTAGSFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5355221.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5355243.png)
![2-[2-(4-methoxyphenyl)vinyl]-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5355245.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylpropanamide](/img/structure/B5355259.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5355271.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5355274.png)
![N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B5355280.png)

![3-{[(4-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5355300.png)
![1,3-benzodioxol-5-yl[(4-isopropenyl-1-cyclohexen-1-yl)methyl]amine](/img/structure/B5355307.png)
![N-ethyl-5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5355314.png)
